Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane
Brand Name: Vulcanchem
CAS No.: 849417-33-0
VCID: VC3806958
InChI: InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1
SMILES: [CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]
Molecular Formula: C26H24BrOPPd
Molecular Weight: 569.8 g/mol

Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane

CAS No.: 849417-33-0

Cat. No.: VC3806958

Molecular Formula: C26H24BrOPPd

Molecular Weight: 569.8 g/mol

* For research use only. Not for human or veterinary use.

Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane - 849417-33-0

Specification

CAS No. 849417-33-0
Molecular Formula C26H24BrOPPd
Molecular Weight 569.8 g/mol
IUPAC Name bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane
Standard InChI InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1
Standard InChI Key ZKCFXTQIGPWAIH-UHFFFAOYSA-M
SMILES [CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]
Canonical SMILES [CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Introduction

Chemical Composition and Structural Features

The compound’s structure centers on a palladium atom in the +1 oxidation state, coordinated to three distinct ligands: a bromo group, a (2-methanidylphenyl)methanol ligand, and a triphenylphosphane (PPh₃) ligand. The (2-methanidylphenyl)methanol moiety contributes a bidentate coordination mode, with the methanidyl (–CH₂⁻) and hydroxyl (–OH) groups binding to palladium . The triphenylphosphane ligand provides steric bulk and electronic stabilization, a common feature in palladium catalysis to modulate reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₆H₂₄BrOPPd
Molecular Weight569.77 g/mol
AppearanceSolid
Melting Point165–170 °C
Exact Mass567.9783
SMILES[CH₂⁻]C₁=CC=CC=C₁CO.C₁=CC=C(C=C₁)P(C₂=CC=CC=C₂)C₃=CC=CC=C₃.Br[Pd+]

The compound’s solubility in water is undocumented, suggesting limited hydrophilic character . Its solid-state stability under ambient conditions remains unverified, though palladium complexes typically require inert storage to prevent oxidation or ligand dissociation.

Catalytic and Synthetic Applications

Palladium complexes are renowned for their role in cross-coupling reactions, and this compound’s structure implies potential utility in similar transformations. Notably, it has been employed in the synthesis of 8-azanebularine analogues, a class of hypoxanthine derivatives with nucleoside analog activity . The reaction mechanism likely involves palladium-mediated C–N or C–C bond formation, though detailed mechanistic studies are absent.

Table 2: Reported Applications

ApplicationDescription
Hypoxanthine SynthesisSynthesis of 8-azanebularine analogues via palladium-catalyzed coupling
Cross-Coupling ReactionsPotential use in Suzuki-Miyaura or Heck reactions (theoretical)

Comparatively, triphenylphosphane-palladium complexes are staples in catalysis, but the unique (2-methanidylphenyl)methanol ligand in this compound may confer distinct reactivity or selectivity. For example, the hydroxyl group could participate in hydrogen bonding or transient coordination, influencing substrate orientation .

Research Challenges and Limitations

Current literature on this compound is sparse, with significant gaps in:

  • Catalytic Efficiency: No kinetic or thermodynamic data quantify its activity in known reactions.

  • Stability: Decomposition pathways under thermal or oxidative stress are uncharacterized .

  • Safety Profile: Hazard statements and safety data sheets (SDS) are marked as "N/A," raising concerns about handling protocols .

The lack of comparative studies with analogous palladium complexes further obscures its relative advantages or limitations. For instance, how its catalytic activity compares to tetrakis(triphenylphosphane)palladium(0) (Pd(PPh₃)₄) in Suzuki-Miyaura couplings remains unexplored.

Future Research Directions

Proposed studies to address these gaps include:

  • Mechanistic Elucidation: Isotopic labeling and in situ spectroscopic analysis (e.g., NMR, XAS) to map reaction pathways.

  • Substrate Scope Expansion: Testing catalytic performance in diverse cross-coupling reactions.

  • Stability Optimization: Investigating ligand modifications to enhance air/moisture tolerance.

  • Toxicological Profiling: Acute and chronic toxicity studies to establish safety guidelines.

Additionally, computational modeling (DFT calculations) could predict electronic properties and guide ligand design for improved reactivity .

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